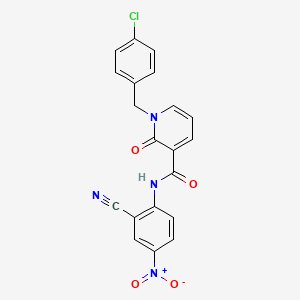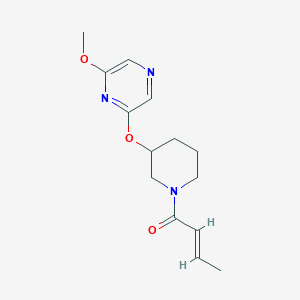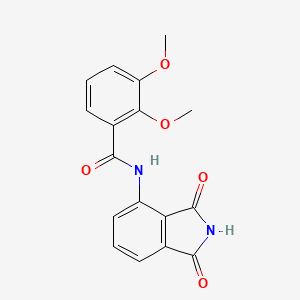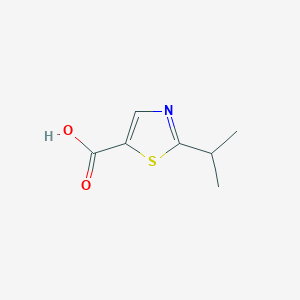![molecular formula C22H24N6O2 B2630868 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 2380177-73-9](/img/structure/B2630868.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is vital for predicting drug-drug interactions. Potent and selective chemical inhibitors are employed in human liver microsomal incubations to phenotype various CYP isoforms, aiding in the assessment of drug metabolism and the potential for interactions. This research highlights the importance of selectivity in chemical inhibitors for accurate CYP phenotyping (Khojasteh et al., 2011).
Antituberculosis Activity of Organotin(IV) Complexes
Organotin(IV) complexes exhibit significant antituberculosis activity, influenced by the ligand environment and the organic groups attached to the tin. This research scrutinizes the structural diversity and biological activity of organotin complexes, suggesting their potential as leads for new antituberculosis compounds. Triorganotin(IV) complexes, in particular, show superior activity compared to their diorganotin(IV) counterparts (Iqbal et al., 2015).
Antitubercular Activity of Specific Derivatives
Modifications of the isoniazid structure and the evaluation of specific derivatives have demonstrated significant antitubercular activity against various mycobacteria strains. This research underscores the potential for the rational design of new anti-TB compounds based on structural modifications and the identification of potent derivatives (Asif, 2014).
Synthesis of N-heterocycles via Sulfinimines
The use of chiral sulfinamides, particularly tert-butanesulfinamide, in asymmetric N-heterocycle synthesis offers a pathway to diverse piperidines, pyrrolidines, azetidines, and their derivatives. This methodology provides access to compounds with significant therapeutic potential, showcasing the utility of sulfinimines in the synthesis of structurally diverse N-heterocycles (Philip et al., 2020).
Novel Central Nervous System (CNS) Acting Drugs
Exploration of functional chemical groups in heterocycles has identified several that may serve as lead molecules for the synthesis of CNS-active compounds. This review highlights the potential of various heterocycles with nitrogen, sulfur, and oxygen atoms to impact CNS activity, providing a foundation for the development of novel CNS drugs (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14-4-5-17(8-15(14)2)28-11-16(9-20(28)29)22(30)26(3)18-12-27(13-18)21-19(10-23)24-6-7-25-21/h4-8,16,18H,9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDGQLLIXWPMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N(C)C3CN(C3)C4=NC=CN=C4C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2630786.png)


![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)

![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)

![(E)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2630799.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

![N-(2,3-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2630804.png)


